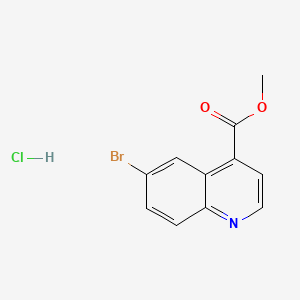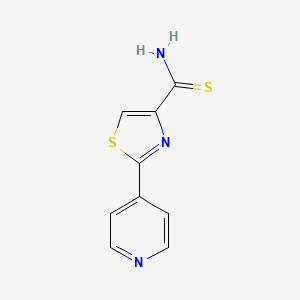
3-Amino-5-chlorobenzofuran-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-chlorobenzofuran-2-carbonitrile is a heterocyclic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The compound’s molecular formula is C9H5ClN2O, and it has a molecular weight of 192.6 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chlorobenzofuran-2-carbonitrile typically involves the reaction of benzofuran-3(2H)-one with a POCl3-DMF complex in DMF solution, followed by treatment with hydroxylamine hydrochloride . This method is based on the Vilsmeier-Haack-Arnold reaction, which is a well-known procedure for the formation of carbonitriles from ketones .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-chlorobenzofuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the benzofuran ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include POCl3, DMF, and hydroxylamine hydrochloride . Reaction conditions typically involve the use of organic solvents and controlled temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
3-Amino-5-chlorobenzofuran-2-carbonitrile has several scientific research applications, including:
Mecanismo De Acción
benzofuran derivatives are known to interact with various molecular targets and pathways, including enzymes and receptors involved in cellular processes . The specific molecular targets and pathways for 3-Amino-5-chlorobenzofuran-2-carbonitrile would require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Amino-5-chlorobenzofuran-2-carbonitrile include other benzofuran derivatives, such as:
- 5-Chlorobenzofuran-2-carboxamide
- 3-Amino-5-bromobenzofuran-2-carbonitrile
- 3-Amino-5-fluorobenzofuran-2-carbonitrile
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H5ClN2O |
|---|---|
Peso molecular |
192.60 g/mol |
Nombre IUPAC |
3-amino-5-chloro-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H5ClN2O/c10-5-1-2-7-6(3-5)9(12)8(4-11)13-7/h1-3H,12H2 |
Clave InChI |
SKKAJKWAGIDMDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=C(O2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 3-({2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy}methyl)morpholine-4-carboxylate](/img/structure/B13930816.png)


![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)
![8-Methoxy-2-(trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13930848.png)
![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)

![[4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-piperidin-4-ylamine](/img/structure/B13930869.png)

![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)

![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)
